3,6,9,12,15-Pentaoxapentacosan-1-ol (CAS 23244-49-7), also known as pentaethylene glycol monodecyl ether or C10E5, is a non-ionic surfactant valued for its precise, well-defined molecular structure. It consists of a ten-carbon hydrophobic decyl chain and a hydrophilic head composed of exactly five ethylene glycol units, terminating in a hydroxyl group. This monodisperse nature distinguishes it from common polydisperse surfactants, providing consistent physicochemical properties crucial for applications sensitive to molecular variability, such as membrane protein research and controlled self-assembly studies.
Substituting this monodisperse compound with lower-cost, polydisperse polyoxyethylene alkyl ethers (like common Brij or Lutensol analogues) is a primary cause of poor reproducibility in sensitive applications. Polydisperse materials contain a distribution of ethylene oxide chain lengths, leading to inconsistent micelle sizes, broad or unpredictable phase transition temperatures (cloud points), and batch-to-batch variability. This lack of molecular precision can compromise results in fields like membrane protein crystallization, controlled drug delivery, and quantitative surface studies, where uniform micellar properties are essential for predictable outcomes and process stability.
As a monodisperse compound, 3,6,9,12,15-Pentaoxapentacosan-1-ol has a defined molecular weight of 378.54 g/mol. This contrasts sharply with common commercial substitutes like Brij L23, a polydisperse surfactant which has an *average* of 23 ethylene oxide units but contains a broad distribution of different chain lengths, resulting in an average molecular weight of ~1225 g/mol with inherent batch-to-batch variability. The use of a monodisperse material eliminates a significant source of experimental and process variability.
| Evidence Dimension | Molecular Weight Distribution |
| Target Compound Data | 378.54 g/mol (single, defined species) |
| Comparator Or Baseline | Polydisperse PEG-ether surfactants (e.g., Brij series): Average molecular weight with a distribution of species. |
| Quantified Difference | Discrete molecular weight vs. a statistical average with process-dependent variance. |
| Conditions | Standard chemical characterization. |
This molecular precision is critical for ensuring batch-to-batch consistency in manufacturing and achieving reproducible results in high-stakes research or regulated applications.
The structurally identical compound, Pentaethylene glycol monododecyl ether (C12E5), a close and well-studied analog, exhibits a sharp and defined Critical Micelle Concentration (CMC) of 0.07 mM (7 x 10⁻⁵ M) at 25°C. This contrasts with polydisperse surfactants, which do not have a single CMC value but rather a CMC range over which micellization occurs. This defined CMC allows for precise control over the concentration needed for solubilization and self-assembly, a critical parameter for reproducible formulation and protein extraction.
| Evidence Dimension | Critical Micelle Concentration (CMC) at 25°C |
| Target Compound Data | 0.07 mM (for the closely related C12E5 analog) |
| Comparator Or Baseline | Polydisperse surfactants: Exhibit a CMC range, not a sharp transition point. |
| Quantified Difference | A discrete, predictable concentration point versus a broader, less defined concentration range. |
| Conditions | Aqueous solution at 25°C. |
A sharp CMC ensures that processes dependent on micelle formation, such as nanoparticle synthesis or protein solubilization, occur at a predictable and controllable concentration, improving yield and consistency.
The single, defined structure of 3,6,9,12,15-Pentaoxapentacosan-1-ol, with its accessible terminal hydroxyl group, makes it a reliable precursor for further chemical modification. When used in synthesis, it yields a single, predictable product. In contrast, using a polydisperse PEG-ether as a precursor would result in a complex and difficult-to-separate mixture of products with varying PEG chain lengths, complicating purification and compromising the performance of the final material.
| Evidence Dimension | Reaction Product Complexity |
| Target Compound Data | Yields a single, monodisperse product upon derivatization. |
| Comparator Or Baseline | Polydisperse PEG-ether precursor: Yields a complex mixture of products with varying PEG lengths. |
| Quantified Difference | Monodisperse product vs. polydisperse product mixture. |
| Conditions | Standard organic reactions targeting the terminal hydroxyl group (e.g., esterification, etherification, tosylation). |
For synthesizing functional surfactants, polymer building blocks, or bioconjugation linkers, starting with a monodisperse precursor is essential for obtaining a pure, well-characterized final product.
The defined structure and resulting uniform micelle size of this compound make it suitable for the gentle extraction and stabilization of membrane proteins for structural studies like crystallography or cryo-EM. Unlike polydisperse detergents that can create heterogeneous protein-micelle complexes, its uniformity promotes the formation of consistent, stable complexes, which is a prerequisite for obtaining high-resolution structural data.
The precise CMC and molecular structure enable the formulation of vesicles and nanoparticles with a narrow size distribution. This is critical in drug delivery, where particle size directly influences bioavailability, circulation time, and cellular uptake. Using a monodisperse surfactant provides greater control over these factors compared to polydisperse alternatives, which produce less uniform carrier systems.
As a high-purity building block, this compound is the right choice for synthesizing well-defined functional materials. Its terminal hydroxyl group can be reliably modified to create specific polymer architectures, surface grafting agents, or functionalized surfactants for bioconjugation, ensuring the final material has predictable and uniform properties without contamination from undesired PEG-length variants.
Corrosive;Irritant